molecular formula C12H21NO4 B050770 1-Boc-2-methylpiperidine-4-carboxylic Acid CAS No. 193085-98-2

1-Boc-2-methylpiperidine-4-carboxylic Acid

Cat. No.: B050770
CAS No.: 193085-98-2
M. Wt: 243.3 g/mol
InChI Key: JYCRXMSJGZWACP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-2-methylpiperidine-4-carboxylic Acid can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Boc-2-methylpiperidine-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-Boc-2-methylpiperidine-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the preparation of biologically active molecules for research purposes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-2-methylpiperidine-4-carboxylic Acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperidine-4-carboxylic Acid: Similar structure but without the methyl group at the 2-position.

    1-Boc-2,6-dimethylpiperidine-4-carboxylic Acid: Contains an additional methyl group at the 6-position.

    1-Boc-3-methylpiperidine-4-carboxylic Acid: Methyl group is at the 3-position instead of the 2-position.

Uniqueness

1-Boc-2-methylpiperidine-4-carboxylic Acid is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can make it more suitable for specific synthetic applications compared to its analogs .

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRXMSJGZWACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250959-07-9
Record name rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
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